molecular formula C20H25N3O2 B2379509 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1235120-52-1

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2379509
CAS No.: 1235120-52-1
M. Wt: 339.439
InChI Key: RRMYZWLDBPAWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic propanamide derivative featuring a phenoxy group and a pyridin-2-yl-substituted piperidine moiety. The compound’s structure includes a central propanamide backbone, with a phenoxy substituent at the 2-position and a piperidin-4-ylmethyl group modified by a pyridin-2-yl ring at the 1-position.

Properties

IUPAC Name

2-phenoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(25-18-7-3-2-4-8-18)20(24)22-15-17-10-13-23(14-11-17)19-9-5-6-12-21-19/h2-9,12,16-17H,10-11,13-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMYZWLDBPAWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Piperidine

A common approach involves substituting a protected piperidin-4-ylmethanol with pyridin-2-yl via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Method A: Buchwald-Hartwig Amination
Piperidin-4-ylmethanol is first protected as its tert-butyl carbamate (Boc) derivative. The Boc group enhances solubility and prevents side reactions. Subsequent palladium-catalyzed coupling with 2-bromopyridine under Buchwald-Hartwig conditions yields 1-(pyridin-2-yl)piperidin-4-ylmethanol.

Boc-piperidin-4-ylmethanol + 2-bromopyridine → Boc-1-(pyridin-2-yl)piperidin-4-ylmethanol  
Catalyst: Pd2(dba)3, XPhos  
Base: Cs2CO3  
Solvent: 1,4-Dioxane, 100°C, 16 h  

Deprotection with HCl in dioxane affords the free amine.

Method B: Reductive Amination
Piperidin-4-one undergoes reductive amination with pyridin-2-ylamine using sodium cyanoborohydride (NaBH3CN) in methanol. The resulting 1-(pyridin-2-yl)piperidin-4-amine is methylated via Eschweiler-Clarke conditions to introduce the aminomethyl group.

Synthesis of 2-Phenoxypropanoic Acid

Mitsunobu Reaction

Propanoic acid derivatives are coupled with phenol using the Mitsunobu reaction, which ensures retention of configuration at the chiral center.

Ethyl 2-hydroxypropanoate + phenol → Ethyl 2-phenoxypropanoate  
Reagents: DIAD, PPh3  
Solvent: THF, 0°C to RT, 12 h  

Hydrolysis with NaOH yields 2-phenoxypropanoic acid (90–95% yield).

Direct Esterification

Propanoic acid and phenol are heated with sulfuric acid as a catalyst, though this method risks racemization and lower yields (70–80%).

Amide Bond Formation

Coupling 1-(pyridin-2-yl)piperidin-4-ylmethanamine with 2-phenoxypropanoic acid is achieved via carbodiimide-mediated activation.

Method A: HATU/DIPEA in MeCN
HATU (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous MeCN at 0°C provide the highest yields (85–92%).

2-Phenoxypropanoic acid + 1-(pyridin-2-yl)piperidin-4-ylmethanamine → Target compound  
Reaction Time: 4–6 h  

Method B: EDCI/HOBt in DCM
EDCI and HOBt in dichloromethane at RT yield the product in 75–80% efficiency but require longer reaction times (12–18 h).

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane gradient) or reversed-phase HPLC. Characterization data include:

  • 1H NMR (DMSO-d6): δ 8.42 (d, pyridine-H), 7.28–6.84 (m, aromatic-H), 4.12 (q, CH2), 2.81 (m, piperidine-H).
  • LCMS : m/z 368.2 [M+H]+.
  • Elemental Analysis : C21H25N3O2 (Calcd: C 68.64%, H 6.86%, N 11.41%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Buchwald-Hartwig + HATU 92 >99 High regioselectivity, minimal racemization Costly catalysts, anhydrous conditions
Reductive Amination + EDCI 78 95 Mild conditions, scalable Longer reaction time, lower yield

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Propanamide Derivatives
Compound Name Core Structure Substituents Key Heterocycles References
Target Compound Propanamide 2-Phenoxy, 1-(pyridin-2-yl)piperidin-4-ylmethyl Pyridine, Piperidine -
Fentanyl Propanamide 2-Phenylethyl-4-piperidinyl, N-phenyl Piperidine
W-15 Propanamide 4-Chlorophenylsulfonamide, 1-(2-phenylethyl)-2-piperidinylidene Piperidine
N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Propanamide 4-Fluorophenyl, 2-methyl, 1-(2-phenylethyl)piperidin-4-yl Piperidine
β-Hydroxythiofentanyl Propanamide 2-Hydroxy-2-(thiophen-2-yl)ethyl, phenyl Thiophene, Piperidine
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Propanamide Methoxymethyl, phenyl Piperidine
  • Piperidine Positioning : Unlike fentanyl (4-piperidinyl) and W-15 (2-piperidinylidene), the target compound’s piperidine is substituted at the 4-position with a pyridin-2-yl group, which may enhance receptor binding specificity due to pyridine’s electron-withdrawing nature .
  • Aromatic Substituents: The 2-phenoxy group in the target compound contrasts with fentanyl’s 2-phenylethyl and β-hydroxythiofentanyl’s thiophene.
  • Heterocyclic Diversity : The pyridin-2-yl group distinguishes the target compound from analogues with thiophene (β-hydroxythiofentanyl) or thiazole (). Pyridine’s nitrogen atom may facilitate hydrogen bonding with receptors, altering affinity or selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound C₂₀H₂₃N₃O₂ 337.42 Not reported ~3.2 (est.)
Fentanyl C₂₂H₂₈N₂O 336.47 83–84 3.9
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ 276.37 Not reported 2.1
12f () C₂₂H₂₆N₂O₂ 358.46 116.8–117.8 ~3.5
β-Hydroxythiofentanyl C₂₀H₂₃N₂O₂S 367.48 Not reported ~2.8
  • Molecular Weight : The target compound (337.42 g/mol) is lighter than fentanyl analogues like 12f (358.46 g/mol) but heavier than simpler derivatives (e.g., N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide). This may influence dosing and bioavailability .
  • Lipophilicity : The predicted LogP of ~3.2 for the target compound suggests moderate lipophilicity, intermediate between fentanyl (3.9) and β-hydroxythiofentanyl (2.8). This balance may optimize tissue distribution without excessive accumulation .

Pharmacological Implications

  • Receptor Binding : The pyridin-2-yl group may mimic the N-phenyl moiety in fentanyl, targeting μ-opioid receptors. However, its electron-deficient nature could reduce binding affinity compared to fentanyl’s phenyl group .
  • Conversely, the pyridine ring may resist degradation, prolonging activity .
  • However, the absence of a sulfonamide group (as in W-15) may reduce off-target effects .

Biological Activity

2-Phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide, with the CAS number 1235120-52-1, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is C20H25N3O2C_{20}H_{25}N_{3}O_{2}, with a molecular weight of 339.4 g/mol. The compound features a phenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
CAS Number1235120-52-1

The primary target of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is Mitogen-Activated Protein Kinase 14 (MAPK14) . The compound binds to MAPK14, influencing various cellular pathways involved in stress responses and cell proliferation.

Mode of Action

The compound's interaction with MAPK14 suggests it may play a role in modulating inflammatory responses and cellular signaling pathways. This mechanism positions it as a potential candidate for treating diseases characterized by aberrant signaling.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through MAPK14 modulation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from apoptosis, potentially useful in neurodegenerative conditions.

In Vitro Studies

In vitro experiments have demonstrated that 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

These results indicate significant cytotoxicity against cancer cells, warranting further investigation into its therapeutic potential.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of the compound. In a study involving induced inflammation in rats, treatment with the compound resulted in:

  • Reduction of Edema : A decrease in paw swelling by approximately 40% compared to control groups.

This suggests a potential application in treating inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:

  • Amide bond formation : Reacting phenoxyacetic acid derivatives with the amine group of the piperidine-methyl intermediate under carbodiimide coupling (e.g., EDC/HOBt) .
  • Piperidine functionalization : Introducing the pyridinyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Optimization : Temperature (60–80°C for amidation), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced: How can contradictions in reported biological activities of this compound be resolved across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms. Validate using standardized protocols (e.g., IC50 determination under fixed ATP concentrations) .
  • Structural analogs : Compare activity with related compounds like fentanyl derivatives (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) to identify critical pharmacophores .
  • Metabolic stability : Assess liver microsome stability to rule out rapid degradation confounding activity data .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR confirms the amide bond (δ ~6.5–8.0 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and piperidine/pyridine ring integration .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 379.2) and detects impurities .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) confirm functional groups .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Biochemical assays : Use radioligand binding assays (e.g., 3H-labeled ligands) to assess receptor affinity. For enzyme targets, measure substrate conversion rates via HPLC .
  • Molecular docking : Perform in silico docking (AutoDock Vina) using crystal structures of targets like opioid receptors or kinases to predict binding modes .
  • Knockout models : CRISPR-Cas9-mediated gene knockout in cell lines can confirm target specificity .

Basic: How can purity be assessed post-synthesis, and what impurities are common?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect unreacted starting materials (retention time ~2–3 minutes) and by-products (e.g., oxidized piperidine derivatives) .
  • TLC : Silica plates (visualized under UV) monitor reaction progress; Rf ~0.5 in ethyl acetate/hexane (1:1) .
  • Common impurities : Residual solvents (DMF, dichloromethane) quantified via GC-MS; hydrolyzed amide derivatives from moisture exposure .

Advanced: What computational methods predict binding affinity and selectivity for therapeutic targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess stability of binding poses .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to optimize selectivity against off-targets (e.g., κ-opioid vs. μ-opioid receptors) .
  • QSAR Models : Train models using datasets of piperidine derivatives to predict IC50 values for novel targets .

Basic: What are the key considerations for in vitro pharmacological screening?

Answer:

  • Cell viability assays : Use MTT or resazurin to rule out cytotoxicity at test concentrations (e.g., IC50 > 50 μM) .
  • Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Positive controls : Include reference compounds (e.g., naloxone for opioid receptor assays) to validate experimental conditions .

Advanced: How can researchers address low bioavailability in preclinical studies?

Answer:

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility and intestinal absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life and target tissue accumulation .
  • Metabolic profiling : Identify major metabolites (LC-MS/MS) and modify labile groups (e.g., methyl to trifluoromethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.